molecular formula C12H10N2S2 B1273791 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine CAS No. 232941-00-3

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

Cat. No. B1273791
CAS RN: 232941-00-3
M. Wt: 246.4 g/mol
InChI Key: YXXFAQKMMOVVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their high biological and pharmacological activity, making them of great interest in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions of 2-amino- and 2-mercaptothiazole derivatives . These methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .


Molecular Structure Analysis

Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .


Chemical Reactions Analysis

The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

Scientific Research Applications

Antibacterial Agents

Compounds derived from 3-(1,3-Benzothiazol-2-yl) structures have been synthesized and studied for their potent antibacterial properties. The derivatives, particularly 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, have shown significant activity against both Gram-positive and Gram-negative bacteria . The activity contributions are determined through quantitative structure–activity relationship (QSAR) modeling, which helps in understanding the structural and substituent effects on the antibacterial efficacy.

Green Chemistry Synthesis

The benzothiazole ring system, including the 3-(1,3-Benzothiazol-2-yl) moiety, plays a crucial role in green chemistry due to its high pharmaceutical and biological activity. Recent advances in the synthesis of benzothiazole compounds involve environmentally friendly processes, such as condensation reactions with aldehydes/ketones/acids/acyl chlorides and cyclization of thioamide or carbon dioxide (CO2) as raw materials . This approach aligns with the principles of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances.

Pharmaceutical Development

The benzothiazole nucleus is a common scaffold in many antitumor drugs, mainly acting as inhibitors of tyrosine kinase receptors. Derivatives of 3-(1,3-Benzothiazol-2-yl) have therapeutic potential as anti-invasive agents with activity in solid tumors, metastatic bone disease, and leukemia. They are also explored for their anticancer activity, with some derivatives showing remarkable results .

Mechanism of Action

While the specific mechanism of action can vary depending on the specific compound and its intended use, benzothiazoles are often used in drug design due to their high biological and pharmacological activity .

Future Directions

Benzothiazoles continue to attract great interest from researchers due to their high biological and pharmacological activity . Future research will likely continue to explore new synthesis methods and potential applications for these compounds .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-4-methylthiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S2/c1-7-6-15-11(13)10(7)12-14-8-4-2-3-5-9(8)16-12/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXFAQKMMOVVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C2=NC3=CC=CC=C3S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370697
Record name 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine

CAS RN

232941-00-3
Record name 3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.